Molecular Weight and Heavy Atom Count Differentiation from Des-Ethoxy Analog
AKOS BBS-00008195 (MW 312.32) possesses a 3-ethoxy substituent absent in the closest commercially available analog (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide (MW 268.27, CAS 16201-73-3). The ethoxy group adds 44.05 Da and one additional hydrogen-bond acceptor, shifting the compound from fragment space (MW < 300) into lead-like space while retaining fragment-like structural simplicity . No direct biological comparison data exist for these two compounds. This evidence is based on structural and physicochemical class-level inference .
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 312.32 Da; 4 H-bond acceptors (cyano N, amide O, furan O, ethoxy O) |
| Comparator Or Baseline | Des-ethoxy analog (CAS 16201-73-3): MW 268.27 Da; 3 H-bond acceptors |
| Quantified Difference | ΔMW = +44.05 Da; ΔHBA = +1 |
| Conditions | Calculated from molecular formula C₁₇H₁₆N₂O₄ vs C₁₅H₁₂N₂O₃; no head-to-head experimental assay available |
Why This Matters
For screening library procurement, the ethoxy group shifts this compound into a distinct physicochemical bin from the des-ethoxy analog, which may affect solubility, permeability, and target-binding pharmacophore—requiring separate experimental evaluation rather than interchangeable use.
